molecular formula C21H18N2OS B11272233 2-[(1H-indol-3-ylmethyl)sulfanyl]-N-(naphthalen-2-yl)acetamide

2-[(1H-indol-3-ylmethyl)sulfanyl]-N-(naphthalen-2-yl)acetamide

Cat. No.: B11272233
M. Wt: 346.4 g/mol
InChI Key: KDCNJPNCSJYLLD-UHFFFAOYSA-N
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Description

2-{[(1H-INDOL-3-YL)METHYL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE is a complex organic compound that features both indole and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1H-INDOL-3-YL)METHYL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the indole and naphthalene precursors. One common method involves the reaction of 1H-indole-3-carbaldehyde with a thiol compound to form the indole-thioether intermediate. This intermediate is then reacted with 2-naphthylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(1H-INDOL-3-YL)METHYL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.

    Substitution: The indole and naphthalene rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the indole and naphthalene rings.

Scientific Research Applications

2-{[(1H-INDOL-3-YL)METHYL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-{[(1H-INDOL-3-YL)METHYL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific enzymes and receptors in biological systems, leading to modulation of signaling pathways. For example, it may inhibit certain kinases or bind to DNA, thereby affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    2-{[(1H-INDOL-3-YL)METHYL]SULFANYL}-N-(PHENYL)ACETAMIDE: Similar structure but with a phenyl group instead of a naphthalene moiety.

    2-{[(1H-INDOL-3-YL)METHYL]SULFANYL}-N-(PYRIDIN-2-YL)ACETAMIDE: Contains a pyridine ring instead of naphthalene.

Uniqueness

The presence of both indole and naphthalene rings in 2-{[(1H-INDOL-3-YL)METHYL]SULFANYL}-N-(NAPHTHALEN-2-YL)ACETAMIDE provides unique electronic and steric properties that can enhance its interactions with biological targets. This makes it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C21H18N2OS

Molecular Weight

346.4 g/mol

IUPAC Name

2-(1H-indol-3-ylmethylsulfanyl)-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C21H18N2OS/c24-21(23-18-10-9-15-5-1-2-6-16(15)11-18)14-25-13-17-12-22-20-8-4-3-7-19(17)20/h1-12,22H,13-14H2,(H,23,24)

InChI Key

KDCNJPNCSJYLLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CSCC3=CNC4=CC=CC=C43

Origin of Product

United States

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